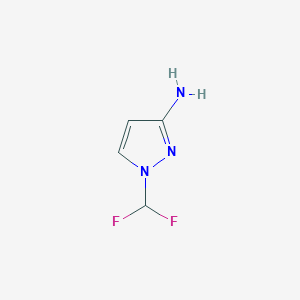

1-(difluoromethyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-4(6)9-2-1-3(7)8-9/h1-2,4H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUVPMSAIGHNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 1 Difluoromethyl 1h Pyrazol 3 Amine and Its Core Structure

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 1-(difluoromethyl)-1H-pyrazol-3-amine framework in a minimal number of steps, either by forming the ring with all necessary substituents in place or by directly adding the key difluoromethyl group to an amine-bearing pyrazole (B372694).

Cyclization Reactions of Hydrazine (B178648) Derivatives

The classical approach to pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. scispace.com For the target molecule, this would ideally involve the reaction of 1-(difluoromethyl)hydrazine with a three-carbon synthon carrying a masked or explicit amine functionality at the C3 position, such as a β-ketonitrile.

The reaction of hydrazines with β-ketonitriles is a known method for producing 3-aminopyrazoles. researchgate.netchim.it For instance, the reaction of benzoylfluoroacetonitrile with hydrazine hydrate (B1144303) yields 3-amino-4-fluoropyrazole, demonstrating the viability of this cyclization strategy. researchgate.net A similar reaction using 1-(difluoromethyl)hydrazine could theoretically produce the desired pyrazole.

However, a significant challenge in this direct approach is the stability of 1-(difluoromethyl)hydrazine. Attempts to generate this key precursor, either as a free base or as a salt, have shown it to be exceptionally unstable with a short lifetime, which complicates its use as a reagent in subsequent cyclization reactions. acs.org This instability suggests that pathways relying on the in-situ generation and immediate trapping of 1-(difluoromethyl)hydrazine are necessary, though challenging. acs.org

An alternative strategy within this category is the [3+2] cycloaddition reaction. Syntheses using difluoroacetohydrazonoyl bromides as difluoromethyl-containing building blocks have been developed. These compounds react with various dipolarophiles like ynones and alkynoates in the presence of a base to regioselectively yield 3-(difluoromethyl)pyrazoles. researchgate.netresearchgate.netacs.org While this directly forms a difluoromethylated pyrazole, it places the CHF2 group at the C3 position. To synthesize the target compound, this would require a subsequent N-amination/alkylation step, which falls outside a truly direct cyclization to the final product.

Difluoromethylation Strategies (e.g., C-H Functionalization, Minisci-type Chemistry)

A more direct and feasible approach involves the difluoromethylation of a pre-formed 3-aminopyrazole (B16455) ring at the N1 position. This strategy circumvents the stability issues associated with 1-(difluoromethyl)hydrazine. Several methods for the N-difluoromethylation of azoles have been developed and are applicable here.

These reactions typically employ a difluoromethyl source and a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack. Common reagents include chlorodifluoromethane (B1668795) (ClCHF2) and diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2). researchgate.netresearchgate.net The reaction of a pyrazole with ClCHF2 under basic conditions provides a cost-effective and environmentally benign route to N-difluoromethylated pyrazoles. researchgate.net Similarly, the use of BrCF2PO(OEt)2 as a difluorocarbene precursor under mild conditions offers an efficient protocol for direct N-difluoromethylation. researchgate.net

While direct C-H functionalization and Minisci-type reactions are powerful tools for modifying heterocycles, they are less commonly applied for introducing an N-difluoromethyl group. princeton.edursc.orgrsc.org These radical-based methods are typically used for C-C bond formation on electron-deficient heteroaromatic rings. Therefore, the nucleophilic N-difluoromethylation of 3-aminopyrazole remains the most prominent direct difluoromethylation strategy.

Table 1: N-Difluoromethylation of Azoles

| Substrate | Reagent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrazole | ClCHF2 | NaH | 1-(difluoromethyl)-1H-pyrazole | researchgate.net |

| Imidazole | BrCF2PO(OEt)2 | K2CO3 | 1-(difluoromethyl)-1H-imidazole | researchgate.net |

| Functionalized Indazole | CHClF2 (balloon) | NaH, NaI, 18-crown-6 | N1-difluoromethylated indazole | researchgate.net |

Precursor and Intermediate Syntheses

Multi-step syntheses rely on the preparation of key intermediates that are sequentially modified to arrive at the final product. The two main retrosynthetic disconnections for 1-(difluoromethyl)-1H-pyrazol-3-amine involve either preparing the difluoromethylated pyrazole core first, followed by amination, or preparing an aminopyrazole precursor for subsequent difluoromethylation.

Preparation of Difluoromethylated Pyrazole Rings from Substituted Pyrazoles

This approach focuses on synthesizing a 1-(difluoromethyl)pyrazole that contains a functional group at the C3 position suitable for conversion into an amine. A common precursor is a 3-halo-1-(difluoromethyl)-1H-pyrazole. The synthesis of this intermediate begins with a halogenated pyrazole, such as 3-bromopyrazole, which is then N-difluoromethylated using the methods described in section 2.1.2. researchgate.netresearchgate.net

The resulting 3-bromo-1-(difluoromethyl)-1H-pyrazole serves as a versatile building block. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce the desired amine functionality in a subsequent step.

Amination Reactions for Pyrazolylamines

The introduction of an amino group onto the pyrazole ring is a critical step in pathways where a C3-functionalized intermediate is used. When starting with an intermediate like 3-bromo-1-(difluoromethyl)-1H-pyrazole, the C3-amine can be installed via C-N cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds with aryl and heteroaryl halides. nih.gov This reaction employs a palladium catalyst with a suitable ligand to couple the heteroaryl halide with an amine source, such as ammonia (B1221849) or a protected amine equivalent. While reports often focus on C4 or C5 amination, the principles are applicable to the C3 position, provided an appropriate catalyst system is chosen. nih.gov Copper-catalyzed amination reactions also provide an alternative pathway for coupling alkylamines with halo-pyrazoles. nih.gov

Alternatively, the amine group can be introduced by the reduction of a nitro group. A synthetic route could involve the nitration of 1-(difluoromethyl)-1H-pyrazole at the C3 position, followed by reduction using standard conditions (e.g., hydrazine hydrate with a Pd/C catalyst) to yield the target aminopyrazole. mdpi.comresearchgate.net

Multi-Step Synthesis Pathways

Combining the strategies from the preceding sections allows for the formulation of complete, multi-step synthetic routes to 1-(difluoromethyl)-1H-pyrazol-3-amine. These pathways offer flexibility and often overcome the limitations of more direct approaches.

One logical and efficient pathway begins with the synthesis of 3-aminopyrazole, which can be readily formed through the cyclization of hydrazine with suitable precursors like β-ketonitriles. researchgate.netchim.it This intermediate is then subjected to N-difluoromethylation.

Pathway A: Aminopyrazole First

Step 1: Synthesis of 3-Aminopyrazole. A 1,3-bielectrophilic reagent, such as a derivative of cyanoacetaldehyde or malononitrile, undergoes a cyclocondensation reaction with hydrazine hydrate to form 3-aminopyrazole. chim.it

Step 2: N-Difluoromethylation. The resulting 3-aminopyrazole is then N-difluoromethylated using a reagent like chlorodifluoromethane (ClCHF2) or diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) in the presence of a base to yield the final product, 1-(difluoromethyl)-1H-pyrazol-3-amine. researchgate.netresearchgate.net

An alternative pathway involves creating the difluoromethylated pyrazole core first, followed by installation of the amine group.

Pathway B: Difluoromethylation First

Step 1: Synthesis of 3-Bromo-1H-pyrazole. This starting material can be prepared through standard halogenation methods of 1H-pyrazole.

Step 2: N-Difluoromethylation. The 3-bromo-1H-pyrazole is N-difluoromethylated using established protocols to produce the key intermediate, 3-bromo-1-(difluoromethyl)-1H-pyrazole. researchgate.net

Step 3: Amination. The bromo-intermediate undergoes a palladium-catalyzed Buchwald-Hartwig amination or a copper-mediated coupling reaction with an amine source to furnish 1-(difluoromethyl)-1H-pyrazol-3-amine. nih.gov

The development of synthetic routes for fungicides containing a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold also provides valuable insights. mdpi.comthieme.de These syntheses often involve the construction of a difluoroacetylated precursor followed by cyclization with methylhydrazine. thieme.de Adapting this logic, a difluoroacetyl intermediate could be cyclized with hydrazine, followed by N-functionalization and conversion of other substituents to achieve the target amine.

Mechanochemical methods, which use solventless or low-solvent conditions, are also emerging for the synthesis of fluorinated pyrazoles, offering a more sustainable approach. beilstein-journals.orgbeilstein-journals.org A one-pot, two-step mechanochemical process for creating fluorinated pyrazolones has been demonstrated, suggesting that similar multi-step, solvent-minimized syntheses could be developed for the target molecule. beilstein-journals.org

Atom-Efficient and Sustainable Synthesis Routes

The primary strategy for the atom-efficient synthesis of the 1-(difluoromethyl)-1H-pyrazol-3-amine core structure revolves around the cyclocondensation reaction of a difluoromethyl-containing β-ketonitrile with a hydrazine derivative. This approach is inherently atom-economical as it directly constructs the pyrazole ring with the desired substituents.

A key precursor for this synthesis is a β-ketonitrile containing a difluoromethyl group, such as 3-(difluoromethyl)-3-oxopropanenitrile. The reaction of this precursor with hydrazine hydrate directly yields 1-(difluoromethyl)-1H-pyrazol-3-amine. The efficiency and sustainability of this process are highly dependent on the reaction conditions employed.

Green Chemistry Approaches:

In line with the principles of green chemistry, several strategies have been explored to enhance the sustainability of pyrazole synthesis. These include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, often in solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695). nih.gov

Catalysis plays a pivotal role in developing sustainable synthetic methods. The use of recoverable and reusable catalysts is a key focus. For instance, novel nano catalysts, such as copper immobilized on a modified layered double hydroxide, have demonstrated significant activity and selectivity in the synthesis of 5-amino-1H-pyrazole-5-carbonitriles in an aqueous ethanol mixture under mild conditions. chim.it While not a direct synthesis of the target compound, this methodology highlights the potential of advanced catalytic systems for the sustainable production of aminopyrazoles.

Another sustainable approach involves the synthesis of 3-aminopyrazoles from isoxazoles, which act as synthetic equivalents of β-ketonitriles. This can be achieved through a one-step ring-opening/ring-closing sequence by treating the isoxazole (B147169) with hydrazine in a solvent like DMSO at elevated temperatures, often providing good yields of the corresponding 3-aminopyrazole. chemicalbook.com

The following table summarizes research findings on the synthesis of aminopyrazole derivatives, highlighting key parameters relevant to atom-efficient and sustainable practices.

| Product | Precursors | Catalyst/Conditions | Yield | Sustainability Aspects | Reference |

| 3-Phenyl-1H-pyrazol-5-amine | 3-Oxo-3-phenylpropanenitrile, Hydrazine | Acetic acid, Ethanol, 60°C | 82% | Use of a common organic solvent. | |

| 3,5-Disubstituted-1H-pyrazoles | Tosylhydrazones of α,β-unsaturated carbonyls | K₂CO₃, Microwave, Solvent-free | High | Solvent-free conditions, microwave activation. | nih.gov |

| 5-Aminopyrazoles | Isoxazoles, Hydrazine | DMSO, 90°C | 74-92% | One-step procedure from an alternative precursor. | chemicalbook.com |

| 5-Amino-1H-pyrazole-4-carbonitriles | Benzaldehydes, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI, H₂O/EtOH, 55°C | 85-93% | Green solvent, reusable catalyst, mild conditions. | chim.it |

The development of a truly atom-efficient and sustainable synthesis of 1-(difluoromethyl)-1H-pyrazol-3-amine hinges on the efficient and green production of the difluoromethylated β-ketonitrile precursor. Future research will likely focus on optimizing the catalytic systems and reaction conditions for the cyclization step, with a strong emphasis on waste reduction and the use of renewable resources.

Chemical Reactivity and Transformations of 1 Difluoromethyl 1h Pyrazol 3 Amine and Its Derivatives

Electrophilic and Nucleophilic Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic substitution is influenced by the substituents. The N1-difluoromethyl group is strongly electron-withdrawing, which generally deactivates the ring towards electrophilic attack. Conversely, the C3-amino group is an activating group. The regioselectivity of such reactions is often directed to the C4 position, which is para to the activating amino group and meta to the deactivating difluoromethyl group.

While direct electrophilic substitution on 1-(difluoromethyl)-1H-pyrazol-3-amine is not extensively documented, related structures show predictable reactivity. For instance, the bromination of trifluoromethyl pyrazoles with N-bromosuccinimide (NBS) cleanly affords the corresponding 4-bromopyrazoles. thieme-connect.com Similarly, pyrazolo[1,5-a]pyrimidines, which are synthesized from 3-aminopyrazoles, undergo regioselective electrophilic substitution. rsc.org These fused systems can be halogenated (using N-halosuccinimides) or nitrated at the C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) system, which corresponds to the C4 position of the original pyrazole ring. rsc.org This suggests that the C4 position of 1-(difluoromethyl)-1H-pyrazol-3-amine is the most likely site for electrophilic attack.

Nucleophilic aromatic substitution on the pyrazole ring is less common unless the ring is activated by strongly electron-withdrawing groups or contains a suitable leaving group.

Table 1: Representative Electrophilic Substitution Reactions on Related Pyrazole Systems

| Reaction Type | Substrate Type | Reagent | Position of Substitution | Reference |

|---|---|---|---|---|

| Bromination | Trifluoromethyl pyrazole | N-Bromosuccinimide (NBS) | C4 | thieme-connect.com |

| Halogenation | Pyrazolo[1,5-a]pyrimidine | N-Halosuccinimide (NBS, NCS, NIS) | C3 (of fused system) | rsc.org |

| Nitration | Pyrazolo[1,5-a]pyrimidine | HNO₃/H₂SO₄ | C3 (of fused system) | rsc.org |

Reactions Involving the Amine Functional Group (e.g., Amidation, Acylation)

The primary amine at the C3 position is a key site of reactivity, readily undergoing reactions typical of nucleophilic amino groups, such as acylation and amidation. This reactivity is fundamental to the synthesis of numerous commercial fungicides, which are pyrazole carboxamides. wikipedia.org

The acylation of the amine is a common transformation. For example, 3-aminopyrazole (B16455) can be difluoroacylated on the amine function to yield the corresponding amide. The reaction of various pyrazole carboxylic acid chlorides with amines is a widely used method to produce amide derivatives. researchgate.net Specifically, the amine group of a pyrazole can react with an acid chloride, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, in the presence of a base like triethylamine (B128534) (TEA) to form a stable amide linkage. researchgate.net This highlights the utility of the amino group as a synthetic handle for building more complex structures.

This type of reaction is central to the creation of a class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. These molecules are typically amides formed between a pyrazole carboxylic acid and an aniline (B41778) derivative. wikipedia.org The reverse reaction, where 1-(difluoromethyl)-1H-pyrazol-3-amine acts as the nucleophile, allows for the synthesis of a wide array of N-[1-(difluoromethyl)-1H-pyrazol-3-yl]amides.

Table 2: Examples of Amide Formation Involving Pyrazole Derivatives

| Pyrazole Reactant | Coupling Partner | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | p-Toluidine | EDC.HCl, HOBt, Et₃N, DMF | Pyrazole Carboxamide | researchgate.net |

| 5-Amino-1-phenyl-pyrazole | Cyclopropanoyl chloride | Not specified | N-(Pyrazol-5-yl)cyclopropanecarboxamide | researchgate.net |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Various amines (e.g., tert-butylamine) | Not specified | Pyrazole-3-carboxamide | researchgate.net |

Transformations of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a critical pharmacophore, often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups due to its ability to act as a lipophilic hydrogen-bond donor. nih.gov It is generally characterized by high stability and is often introduced in the final stages of a synthesis, as it is typically not amenable to further modification. acs.orgrsc.org

Despite its general stability, the hydrogen atom of the CF₂H group possesses some acidity and can be deprotonated under specific conditions. Research has shown that difluoromethyl arenes (Ar-CF₂H) can be deprotonated using a strong base like potassium diisopropylamide (KN(iPr)₂) in the presence of a Lewis base such as hexamethylborazine (B₃N₃Me₆) to form a stabilized nucleophilic Ar-CF₂⁻ synthon. acs.org This nucleophile can then react with various electrophiles, such as ketones (e.g., benzophenone), in 1,2-addition reactions. acs.org This represents a rare example of the difluoromethyl group acting as a masked nucleophile, enabling the construction of new carbon-carbon bonds at the difluoromethylated carbon.

However, transformations that convert the entire CF₂H group into another functional group, such as a carbonyl or carboxyl group, are not commonly reported for pyrazole derivatives, underscoring the chemical robustness of this moiety. Studies on related N-fluoroalkyl compounds suggest that the stability of an N-CHF₂ group is lower than that of an N-CF₃ group, as the reduced number of fluorine atoms makes the nitrogen more electron-rich and potentially more susceptible to hydrolysis, though this reactivity is not typically exploited synthetically. acs.org

Cyclization and Annulation Reactions to Form Fused Systems

The 3-amino-1-(difluoromethyl)pyrazole scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prominent in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines: These fused systems are commonly synthesized through the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov The reaction involves the amino group at C3 and the ring nitrogen at N2 of the pyrazole acting as a 1,3-bisnucleophilic system. A variety of 1,3-dielectrophiles can be used, including β-dicarbonyls, β-enaminones, and chalcones (α,β-unsaturated ketones). nih.govacs.orgrsc.org For example, a one-pot reaction between a 3-aminopyrazole, a saturated ketone, and an oxidizing agent like TEMPO with a copper(II) catalyst can yield highly substituted pyrazolo[1,5-a]pyrimidines. acs.org

Pyrazolo[3,4-b]pyridines: This isomeric fused system can also be readily accessed. A common method is the reaction of a 3-aminopyrazole with an α,β-unsaturated ketone. nih.govmdpi.com The reaction is believed to proceed via a Michael addition of the C4 carbon of the pyrazole to the unsaturated ketone, followed by an attack of the amino group on the carbonyl carbon and subsequent dehydration and aromatization. nih.gov Another established route is the Gould-Jacobs reaction, where a 3-aminopyrazole reacts with a reagent like diethyl 2-(ethoxymethylene)malonate to form a 4-hydroxypyrazolo[3,4-b]pyridine, which can be subsequently converted to other derivatives. nih.gov

These cyclization strategies demonstrate the utility of 1-(difluoromethyl)-1H-pyrazol-3-amine as a versatile platform for generating molecular diversity and accessing important fused heterocyclic scaffolds.

Table 3: Synthesis of Fused Systems from 3-Aminopyrazole Derivatives

| Fused System | Reactant Type | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Saturated Ketones | Cu(II)-catalyzed [3+3] annulation, TEMPO | One-pot synthesis from simple starting materials. | acs.org |

| Pyrazolo[1,5-a]pyrimidine | β-Enaminones | Microwave-assisted cyclocondensation | Rapid, high-yield synthesis. | rsc.org |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketones | ZrCl₄ catalysis | Forms the pyridine (B92270) ring onto the pyrazole. | mdpi.com |

| Pyrazolo[3,4-b]pyridine | Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | Classic method for quinoline-like ring formation. | nih.gov |

| Pyrazolo[3,4-b]pyridin-6-one | Azlactones | Solvent-free heating, then t-BuOK/DMSO | One-pot domino reaction with subsequent elimination. | nih.gov |

Design and Synthesis of Derivatives Incorporating the 1 Difluoromethyl 1h Pyrazol 3 Amine Scaffold

Pyrazole-4-carboxamide Derivatives

The synthesis of pyrazole-4-carboxamide derivatives from the 1-(difluoromethyl)-1H-pyrazol-3-amine scaffold is a prominent area of research, largely driven by their potent fungicidal properties. These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a well-established mode of action in crop protection. researchgate.net

A general synthetic route involves the acylation of various aniline (B41778) derivatives with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. researchgate.netcbijournal.com This key intermediate is typically prepared from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which itself can be synthesized through several industrial methods. epo.orggoogle.com The subsequent amide formation is a robust reaction, allowing for the introduction of a wide array of substituents on the aniline ring, leading to extensive structure-activity relationship (SAR) studies. researchgate.netcbijournal.com

For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. researchgate.net Many of these compounds displayed moderate to excellent antifungal activities. Notably, compound 9m , N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity against seven tested fungi than the commercial fungicide boscalid. researchgate.net Molecular docking studies suggested that the carbonyl oxygen of this compound forms hydrogen bonds with key amino acid residues (TYR58 and TRP173) in the active site of succinate dehydrogenase. researchgate.net

Another study reported the synthesis of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028 ), which showed good in vivo antifungal activity against Rhizoctonia solani with an IC50 value of 7.48 mg/L in pot tests. nih.gov

The following interactive table summarizes the research findings for selected pyrazole-4-carboxamide derivatives, highlighting their structure and reported biological activities.

Interactive Data Table: Pyrazole-4-carboxamide Derivatives

| Compound ID | Amine Moiety | Target Organism/Assay | Key Finding | Reference |

|---|---|---|---|---|

| 9m | 2-(5-bromo-1H-indazol-1-yl)aniline | Phytopathogenic fungi | Higher activity than boscalid | researchgate.net |

| SCU2028 | 2-[(3-chlorophenyl)amino]aniline | Rhizoctonia solani | Good in vivo antifungal activity (IC50 = 7.48 mg/L) | nih.gov |

| 7af | - | A. porri, M. coronaria, C. petroselini, R. solani | Moderate antifungal activity | nih.gov |

| 7bc | - | A. porri, M. coronaria, C. petroselini, R. solani | Moderate antifungal activity | nih.gov |

| 7bg | - | A. porri, M. coronaria, C. petroselini, R. solani | Moderate antifungal activity | nih.gov |

| 7bh | - | A. porri, M. coronaria, C. petroselini, R. solani | Moderate antifungal activity | nih.gov |

| 7bi | 3-fluorobenzylamine | A. porri, M. coronaria, C. petroselini, R. solani | Moderate antifungal activity | nih.gov |

Halogenated and Other Functionalized Derivatives

The introduction of halogen atoms and other functional groups onto the pyrazole (B372694) ring is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. researchgate.netbeilstein-archives.org While the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been reported as an effective metal-free protocol, specific examples detailing the halogenation or other direct functionalization of the 1-(difluoromethyl)-1H-pyrazol-3-amine scaffold are not extensively documented in the reviewed literature. researchgate.net

General methods for the synthesis of fluorinated pyrazoles often involve the use of fluorinated building blocks or late-stage fluorination techniques. acs.org For example, the synthesis of 4,4-difluoro-1H-pyrazole derivatives has been achieved by reacting 1H-pyrazoles with an electrophilic fluorinating agent like Selectfluor®. researchgate.net Similarly, the synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been accomplished through lithiation followed by reaction with various electrophiles. enamine.net These methodologies suggest potential pathways for the functionalization of the 1-(difluoromethyl)-1H-pyrazol-3-amine core, although specific adaptations and their outcomes for this particular scaffold require further investigation.

Heterocycle-Fused Derivatives (e.g., Pyrazolo[1,5-a]pyrimidine)

Fusing a second heterocyclic ring to the pyrazole core is a powerful strategy for creating novel chemical entities with distinct biological profiles. The pyrazolo[1,5-a]pyrimidine (B1248293) system, in particular, is of significant interest due to its structural similarity to purines, making these compounds potential antimetabolites in various biochemical pathways. researchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bifunctional reagent, such as a β-enaminone or a β-ketoester. researchgate.netresearchgate.netorganic-chemistry.org This reaction is often carried out in acetic acid or under microwave irradiation. researchgate.netorganic-chemistry.org

A notable example involves the synthesis of a series of 5-(2-difluoromethylobenzimidazo-1-yl)pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. nih.gov In this multi-step synthesis, a commercially available substituted pyrazolo[1,5-a]pyrimidine was coupled with 2-(difluoromethyl)-1H-benzimidazole to create a complex fused system. nih.gov

The following table summarizes a general synthetic approach to pyrazolo[1,5-a]pyrimidines and highlights a specific example.

Interactive Data Table: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Starting Materials | Reaction Conditions | Product Type | Specific Example | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole derivative, β-Enaminone | Acetic acid, reflux or Microwave irradiation | 7-Aryl-substituted pyrazolo[1,5-a]pyrimidines | Synthesis of various 7-aryl substituted products in high yields. | researchgate.net |

| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles, Pentane-2,4-dione | H2SO4, Acetic acid | Pyrazolo[1,5-a]pyrimidine derivatives | Synthesis of various derivatives in 87-95% yield. | organic-chemistry.org |

| Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, 2-(difluoromethyl)-1H-benzimidazole | K2CO3, DMA, 160 °C | 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | A key intermediate in the synthesis of selective PI3Kδ inhibitors. | nih.gov |

Bioisosteric Modifications and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful drug design strategies aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound while retaining its key pharmacophoric features. nih.gov Bioisosterism involves the substitution of an atom or group with another that has similar physical or chemical properties. researchgate.net Scaffold hopping entails replacing the core molecular framework with a topologically different one that maintains a similar spatial arrangement of key functional groups. nih.govdundee.ac.uk

In the context of pyrazole derivatives, these strategies have been widely applied. For example, in the development of succinate dehydrogenase inhibitors, an N-atom was introduced as a bioisostere for a C-atom in an ortho-aniline moiety, leading to compounds with excellent antifungal activity. researchgate.net Another example is the use of a shape-based scaffold hopping approach to convert a pyrimidine (B1678525) core to a pyrazole core in the discovery of potent and selective inhibitors of dual leucine (B10760876) zipper kinase (DLK). nih.govresearchgate.net

While these strategies are highly relevant to the development of novel compounds, the reviewed scientific literature does not provide specific examples where the 1-(difluoromethyl)-1H-pyrazol-3-amine scaffold is explicitly used as the starting point for bioisosteric modifications or scaffold hopping to entirely new core structures. The application of these advanced design principles to this specific scaffold represents a potential area for future research and development.

Molecular and Mechanistic Investigations of Biological Interactions

Target Identification and Engagement Studies (e.g., Succinate (B1194679) Dehydrogenase (SDH) Inhibition)

The primary biological target for the class of fungicides derived from the 3-(difluoromethyl)-1H-pyrazole-4-carboxamide scaffold is the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. wikipedia.orgresearchgate.netmdpi.com This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain in fungi. mdpi.com The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been identified as a particularly effective moiety in recent years, leading to the development of several commercial fungicides that function as SDH inhibitors (SDHIs). researchgate.netmdpi.com These compounds are highly effective against a range of plant-pathogenic fungi. mdpi.com

The inhibitory action of these pyrazole-based compounds on SDH has been confirmed through both in vitro and in vivo studies. mdpi.comnih.gov Experimental evidence demonstrates that these fungicides effectively inhibit the SDH of various organisms. mdpi.com For instance, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide have shown potent inhibitory activity against the SDH of phytopathogenic fungi like Rhizoctonia solani. nih.gov The identification of SDH as the target was a significant step, building on research into carboxamide fungicides that began in the 1960s. wikipedia.orgmdpi.com The development of fungicides like isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr, all containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure, underscores the importance of this target. wikipedia.orgresearchgate.netmdpi.com

Research has focused on the specific interactions within the SDH enzyme complex. These inhibitors bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking its function. acs.org The effectiveness of these compounds is often evaluated by measuring their IC₅₀ values, which indicate the concentration required to inhibit 50% of the enzyme's activity. For example, a study on N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) reported a significantly higher in vitro inhibitory activity against SDH compared to the established fungicide bixafen. nih.gov

Table 1: Examples of Fungicides Based on the 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Scaffold and Their Target

| Compound Name | Year of Introduction | Primary Target | Reference |

|---|---|---|---|

| Isopyrazam | 2010 | Succinate Dehydrogenase (SDH) | researchgate.netmdpi.com |

| Sedaxane | 2011 | Succinate Dehydrogenase (SDH) | researchgate.netmdpi.com |

| Bixafen | 2011 | Succinate Dehydrogenase (SDH) | researchgate.netmdpi.com |

| Fluxapyroxad | 2012 | Succinate Dehydrogenase (SDH) | researchgate.netmdpi.com |

| Benzovindiflupyr | 2012 | Succinate Dehydrogenase (SDH) | researchgate.netmdpi.com |

Elucidation of Molecular Mechanisms of Action in Biological Systems (excluding human data)

The molecular mechanism of action for fungicides containing the 1-(difluoromethyl)-1H-pyrazol-3-amine core structure is centered on the disruption of cellular respiration in pathogenic fungi. wikipedia.orgresearchgate.net By inhibiting succinate dehydrogenase (SDH), these compounds effectively halt a critical step in the mitochondrial electron transport chain and the Krebs cycle. researchgate.netmdpi.com

SDH catalyzes the oxidation of succinate to fumarate (B1241708), a key reaction that links the Krebs cycle directly to the respiratory chain by transferring electrons to the ubiquinone pool. mdpi.com The inhibition of this process by pyrazole-based fungicides leads to a blockage of the respiratory chain at Complex II. wikipedia.orgresearchgate.net This disruption has two major consequences for the fungal cell:

Interruption of the Krebs Cycle: The inability to convert succinate to fumarate leads to an accumulation of succinate and a halt in the Krebs cycle, preventing the generation of other essential intermediates and reducing equivalents (NADH and FADH₂). mdpi.com

Impaired Energy Production: The blockage of electron flow from succinate to the rest of the respiratory chain severely impairs the cell's ability to produce ATP through oxidative phosphorylation.

This dual impact on metabolism and energy production ultimately leads to the cessation of fungal growth and cell death, which explains the potent fungicidal activity of these compounds. wikipedia.orgmdpi.com The mechanism is highly specific to the SDH enzyme, and resistance in fungal populations often arises from mutations in the genes encoding the subunits of this enzyme complex. mdpi.com The effectiveness of these compounds is demonstrated by their potent antifungal activity against a wide range of phytopathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. mdpi.comacs.orgrsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pyrazole (B372694) derivatives influences their biological activity. These studies guide the design of new, more potent, and selective compounds. rsc.orgnih.gov For pyrazole-based fungicides targeting SDH, SAR studies have explored modifications at various positions of the pyrazole ring and the attached amide moiety. mdpi.comacs.org

Research has shown that the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acyl group is a key "active fragment" for high fungicidal activity. mdpi.com SAR explorations involve synthesizing series of analogues with different substituents and evaluating their antifungal efficacy. For example, studies have shown that introducing different substituted anilines to the pyrazole carboxamide core can significantly alter the antifungal spectrum and potency. mdpi.com The introduction of acidic moieties, for instance, can modulate selectivity between different metalloproteases, though this is a different target than SDH. nih.gov By systematically altering parts of the molecule, researchers can map out the structural requirements for optimal interaction with the target enzyme. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.orgresearchgate.net For pyrazole-based fungicides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly valuable. mdpi.comrsc.org

In one study, a Topomer CoMFA model was developed for a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides to understand their antifungal activity. mdpi.com This model helps to visualize the impact of steric and electrostatic fields on the molecule's activity. The contour maps generated by the model can guide the modification of the lead compound to enhance its potency. researchgate.netmdpi.com For instance, the model might indicate that a bulky group in a specific region decreases activity, while an electron-withdrawing group in another area increases it. researchgate.net

A typical 3D-QSAR study involves:

Data Set: A series of synthesized compounds with measured biological activity (e.g., EC₅₀ values against a specific fungus). rsc.org

Molecular Modeling: Building 3D models of the compounds and aligning them based on a common substructure. nih.gov

Field Calculation: Calculating the steric and electrostatic fields around the aligned molecules. nih.gov

Statistical Analysis: Using techniques like Partial Least Squares (PLS) to correlate the field values with the biological activity, generating a predictive model. rsc.org

The predictive power of a QSAR model is validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.org A robust model can then be used to predict the activity of new, yet-to-be-synthesized compounds, saving time and resources in the discovery process. researchgate.net

Table 2: Statistical Parameters of a 3D-QSAR (CoMFA) Model for Pyrazole Carboxamide Derivatives

| Model | Statistical Parameter | Value | Description | Reference |

|---|---|---|---|---|

| CoMFA | q² (Cross-validated) | 0.578 | Indicates the predictive ability of the model. | rsc.org |

| r² (Non-cross-validated) | 0.850 | Indicates the goodness of fit of the model to the training data. | rsc.org |

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govnih.gov This technique is instrumental in understanding the specific interactions between pyrazole-based inhibitors and the active site of succinate dehydrogenase (SDH). mdpi.comacs.orgacs.org

Docking studies have revealed how these fungicides fit into the ubiquinone-binding pocket of the SDH enzyme. nih.govacs.org The simulations show that the pyrazole carboxamide molecule orients itself to form key interactions with specific amino acid residues in the binding site. These interactions are crucial for the stable binding and potent inhibition of the enzyme.

Key interactions identified through molecular docking of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives with SDH include:

Hydrogen Bonds: The carbonyl oxygen atom of the amide linker is a critical hydrogen bond acceptor. It frequently forms hydrogen bonds with the hydroxyl groups of tyrosine residues (e.g., TYR58) and the indole (B1671886) nitrogen of tryptophan residues (e.g., TRP173) within the active site. researchgate.netmdpi.com

π-π Interactions: The aromatic rings of the pyrazole and the substituted phenyl group can engage in π-π stacking interactions with aromatic residues like tyrosine and tryptophan in the binding pocket. acs.org

These specific interactions anchor the inhibitor molecule firmly within the active site, preventing the natural substrate (ubiquinone) from binding and thereby inhibiting the enzyme's function. acs.org The insights gained from docking studies complement SAR and QSAR findings, providing a detailed, three-dimensional picture of the ligand-protein complex and guiding the rational design of more effective SDHI fungicides. nih.govacs.org

Table 3: Key Amino Acid Interactions for Pyrazole-Based SDH Inhibitors from Docking Studies

| Inhibitor Moiety | Interacting Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|---|

| Carbonyl Oxygen (Amide Linker) | TYR58 (Tyrosine) | Hydrogen Bond | researchgate.netmdpi.com |

| Carbonyl Oxygen (Amide Linker) | TRP173 (Tryptophan) | Hydrogen Bond | researchgate.netmdpi.com |

| Phenyl Ring | ARG59 (Arginine) | π-π Interaction | acs.org |

Applications in Chemical Biology and Agrochemical Research

Development of Agrochemicals (e.g., Fungicides, Insecticides)

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been identified as a premier structural component in a new generation of highly effective fungicides. nih.govresearchgate.net This scaffold is central to the molecular architecture of several commercially successful succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.govresearchgate.netmdpi.com These compounds function by targeting and inhibiting the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) in fungi. nih.govresearchgate.net

Prominent examples of commercial fungicides built upon this core structure include:

Bixafen

Fluxapyroxad

Isopyrazam

Sedaxane

Benzovindiflupyr nih.govresearchgate.net

Research has led to the synthesis of numerous novel derivatives. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated potent in vitro antifungal activity against a panel of seven phytopathogenic fungi. nih.gov One particular derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), showed superior efficacy compared to the commercial fungicide boscalid. nih.govresearchgate.net Further studies on pyrazole-4-carboxylic oxime ester derivatives also revealed good activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. researchgate.net

Beyond fungicides, research into diamide (B1670390) compounds that incorporate the pyrazolyl moiety has shown promise for developing insecticides. mdpi.com

Table 1: Examples of Commercial Fungicides with a 3-(Difluoromethyl)-1-methyl-1H-pyrazole Core

| Fungicide Name | Developer | Year of Introduction |

|---|---|---|

| Isopyrazam | Syngenta | 2010 |

| Sedaxane | Syngenta | 2011 |

| Bixafen | Bayer | 2011 |

| Fluxapyroxad | BASF | 2012 |

| Benzovindiflupyr | Syngenta | 2012 |

Data sourced from nih.govresearchgate.net.

Exploration in Antimicrobial Research (e.g., Antibacterial, Antifungal)

The pyrazole (B372694) scaffold, particularly when substituted with fluorine-containing groups, is a fertile ground for the discovery of new antimicrobial agents. researchgate.net Derivatives have shown considerable activity against a spectrum of bacteria and fungi, including drug-resistant strains. nih.gov

In one study, novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and found to be effective growth inhibitors of Gram-positive bacteria. nih.gov These compounds demonstrated potency against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, and were also capable of preventing and eradicating biofilms. nih.gov

Other research has focused on synthesizing various pyrazole derivatives and screening them for antimicrobial properties. mdpi.comnih.gov For example, a series of pyrazole-1-carbothiohydrazide derivatives yielded compounds with significant antibacterial and antifungal activities, with some showing higher potency than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov The broad applicability of pyrazoles in this field is underscored by their known activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. researchgate.netnih.gov

Table 2: Antimicrobial Activity of a Selected Pyrazole Derivative

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacillus subtilis | 125 |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Candida albicans | 7.8 |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 |

Data sourced from nih.gov. MIC (Minimum Inhibitory Concentration).

Research into Anticancer and Anti-inflammatory Agents (pre-clinical mechanistic)

The pyrazole nucleus is a well-established pharmacophore in the design of therapeutic agents, including those targeting cancer and inflammation. researchgate.netmdpi.com The introduction of a difluoromethyl group can enhance the pharmacological profile of these agents.

In the realm of anti-inflammatory research, a notable derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), was identified as a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov In pre-clinical studies, FR140423 demonstrated anti-inflammatory effects that were two- to three-fold more potent than indomethacin, without inducing the gastric lesions associated with the latter. nih.gov

In oncology, pyrazole derivatives are being explored for their anticancer potential through various mechanisms. nih.govcbijournal.com Research has shown that certain 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives may act as activators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in cancer metabolism, suggesting a potential therapeutic application. cbijournal.com Another novel pyrazole compound, GeGe-3, was found to significantly inhibit the proliferation, metabolism, and migration of several cancer cell lines, including prostate (PC3), melanoma (SKMEL-28), and breast (MDA-MB231) cancer cells. nih.gov Broader studies have identified pyrazole-based compounds as potential inhibitors of key cancer-related targets like Epidermal Growth Factor Receptor (EGFR). nih.gov

Role as a Privileged Scaffold or Building Block in Drug Discovery Research

The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.comnih.govnih.gov This designation stems from its versatile chemical nature and its presence in a multitude of FDA-approved drugs and biologically active compounds. researchgate.net The pyrazole core can interact with a diverse range of biological targets, making it a valuable starting point for developing new therapeutics. researchgate.net

The 1-(difluoromethyl)-1H-pyrazol-3-amine structure, in particular, serves as a crucial building block. Its utility is demonstrated by its repeated and successful incorporation into novel fungicides, antimicrobials, and anti-inflammatory agents. nih.govnih.govnih.gov The difluoromethyl group often confers desirable properties such as increased metabolic stability and enhanced binding affinity to target proteins. The synthesis of a wide variety of bioactive molecules has been achieved through the chemical modification of the pyrazole amine, highlighting its importance as a foundational element for combinatorial chemistry and the generation of compound libraries for screening. researchgate.netnih.gov The widespread use of this scaffold across agriculture and medicine confirms its status as a highly essential heterocyclic structure for creating innovative chemical products. researchgate.netmdpi.com

Advanced Analytical Techniques for Characterization and Study of 1 Difluoromethyl 1h Pyrazol 3 Amine and Its Derivatives

The definitive identification and structural confirmation of novel compounds are cornerstones of chemical research. For 1-(difluoromethyl)-1H-pyrazol-3-amine and its derivatives, a suite of advanced analytical techniques is employed to elucidate molecular structures, verify elemental composition, and assess purity. These methods provide the unambiguous evidence required to confirm the synthesis of the target molecules and to study their chemical properties.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies and Fluorination Techniques

The synthesis of fluorinated pyrazoles, including 1-(difluoromethyl)-1H-pyrazol-3-amine, is a field ripe with opportunities for innovation. While established methods provide a solid foundation, the demand for greater efficiency, selectivity, and functional group tolerance necessitates the development of novel synthetic strategies.

One promising avenue of research lies in the advancement of flow chemistry . This technology offers enhanced control over reaction parameters, leading to improved safety profiles and the potential for efficient scaling up of synthesis processes. mdpi.com The application of flow chemistry to the synthesis of fluorinated pyrazoles could mitigate the hazards associated with handling certain reagents and allow for the rapid optimization of reaction conditions. mdpi.com For instance, continuous-flow 1,3-dipolar cycloaddition reactions have already shown promise in the synthesis of pyrazole (B372694) derivatives. mdpi.com

Furthermore, the development of new fluorination techniques is crucial. While traditional methods often involve harsh conditions and offer limited regioselectivity, newer approaches are being explored. nih.gov These include the use of novel fluorinating reagents and catalytic methods that can introduce the difluoromethyl group with greater precision and under milder conditions. The direct difluoromethylation of pyrazole precursors remains a significant challenge, and breakthroughs in this area would be highly impactful.

Researchers are also focusing on the development of more efficient cyclization and condensation reactions . acs.org This includes the exploration of novel catalysts and multicomponent reactions that can assemble the pyrazole core in a single, atom-economical step. nih.govacs.org The use of microwave and ultrasonic assistance in these reactions is also being investigated as a means to accelerate reaction times and improve yields, aligning with the principles of green chemistry. nih.govnih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Flow Chemistry | Continuous processing, precise control over parameters | Improved safety, scalability, and efficiency |

| Novel Fluorination | New reagents and catalytic methods | Greater regioselectivity, milder reaction conditions |

| Advanced Cyclization | Multicomponent reactions, novel catalysts | Increased atom economy, reduced reaction steps |

| Green Chemistry | Use of eco-friendly solvents, energy-efficient methods | Reduced environmental impact, enhanced sustainability |

Exploration of New Biological Targets and Signaling Pathways

While derivatives of 1-(difluoromethyl)-1H-pyrazol-3-amine are well-established as potent inhibitors of succinate (B1194679) dehydrogenase (SDH) in fungi, leading to their widespread use as fungicides, the exploration of new biological targets for this scaffold is an exciting frontier. thieme.denih.gov The unique physicochemical properties imparted by the difluoromethyl group suggest that this compound and its derivatives may interact with a broader range of biological macromolecules than currently appreciated.

Future research will likely focus on screening 1-(difluoromethyl)-1H-pyrazol-3-amine and its analogues against a diverse array of biological targets. This could include other enzymes, receptors, and ion channels implicated in various diseases. The pyrazole nucleus is a known pharmacophore in a variety of biologically active compounds, with activities ranging from anti-inflammatory to anticancer and antiviral. nih.govcbijournal.com

There is a growing interest in the potential of pyrazole derivatives as kinase inhibitors . nih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyrazole (B16455) moiety, present in the subject compound, is a key feature in some kinase inhibitors. nih.gov Therefore, exploring the kinase inhibitory potential of 1-(difluoromethyl)-1H-pyrazol-3-amine derivatives could lead to the discovery of novel therapeutic agents.

Furthermore, investigating the effect of this compound on different signaling pathways is a critical area of future research. Even within its established role as an SDH inhibitor, a deeper understanding of the downstream effects on fungal metabolism and signaling could reveal new strategies for overcoming resistance. Beyond its antifungal activity, exploring its impact on signaling pathways in mammalian cells is essential to identify potential therapeutic applications and to assess any off-target effects.

Advanced Computational Modeling for Rational Compound Design

The integration of advanced computational modeling into the drug discovery and development process has become indispensable. For 1-(difluoromethyl)-1H-pyrazol-3-amine, computational approaches are poised to play a pivotal role in the rational design of new and improved derivatives.

Structure-based drug design methodologies, such as molecular docking, are already being employed to understand the binding of pyrazole-based fungicides to the active site of SDH. nih.gov These models allow researchers to visualize the key interactions between the inhibitor and the enzyme, providing a rational basis for designing modifications that could enhance binding affinity and selectivity. Future efforts will likely involve the use of more sophisticated techniques, such as molecular dynamics simulations, to gain a more dynamic understanding of these interactions.

In the absence of a known three-dimensional structure of a biological target, pharmacophore-based approaches can be utilized. By identifying the common structural features of a series of active compounds, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new potential leads with diverse chemical scaffolds.

Quantitative Structure-Activity Relationship (QSAR) studies will also continue to be important for optimizing the biological activity of 1-(difluoromethyl)-1H-pyrazol-3-amine derivatives. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

| Computational Method | Application in Compound Design |

| Molecular Docking | Predicting binding modes and affinities to target proteins |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes |

| Pharmacophore Modeling | Identifying key structural features for biological activity |

| QSAR | Predicting the biological activity of new compounds |

Sustainable and Scalable Production Methods for Research and Industrial Application

The increasing demand for 1-(difluoromethyl)-1H-pyrazol-3-amine and its derivatives in both research and industrial settings underscores the need for sustainable and scalable production methods. The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govbenthamdirect.comtandfonline.com

The development of catalytic and multicomponent reactions is a key strategy for improving the sustainability of pyrazole synthesis. acs.org These reactions often proceed with high atom economy and can significantly reduce the number of synthetic steps and purification procedures required. The use of water as a solvent in these reactions is also a highly desirable green chemistry approach. acs.org

For industrial-scale production, flow chemistry offers significant advantages over traditional batch processing. mdpi.com Continuous flow systems can provide better control over reaction conditions, leading to higher yields and purity, as well as improved safety. mdpi.com The scalability of flow processes makes them particularly attractive for the large-scale manufacturing of agrochemicals and pharmaceuticals. googleapis.com

Q & A

Q. What are the established synthetic routes for 1-(difluoromethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

The synthesis of pyrazole derivatives like 1-(difluoromethyl)-1H-pyrazol-3-amine typically involves multi-step reactions. A common approach includes:

- Condensation reactions between hydrazine derivatives and carbonyl-containing precursors, followed by functionalization of the pyrazole ring.

- Difluoromethylation via reagents like difluoromethyl triflate or halogen exchange under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Key factors affecting yield and purity include: - Temperature control : Excessive heat can lead to side reactions, such as decomposition of the difluoromethyl group.

- Catalyst selection : Palladium or nickel catalysts may enhance coupling efficiency in later functionalization steps .

- Purification methods : Column chromatography or recrystallization is critical for isolating the target compound from byproducts.

Q. How is the molecular structure of 1-(difluoromethyl)-1H-pyrazol-3-amine characterized, and what analytical techniques are most reliable?

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm the presence of the difluoromethyl group (-CFH) and pyrazole ring protons. For example, F NMR typically shows a triplet near -100 ppm due to coupling with adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFN).

- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for confirming regioselectivity in substitution patterns .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

The -CFH group:

- Enhances metabolic stability : Fluorine’s electronegativity reduces oxidative degradation in vivo, extending half-life .

- Modulates lipophilicity : The difluoromethyl group increases logP values, improving membrane permeability. This is critical for drug candidates targeting intracellular enzymes .

- Affects hydrogen-bonding interactions : Unlike -CF, the -CFH group can participate in weak hydrogen bonds, influencing binding affinity to biological targets .

Methodological Insight : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) quantify electronic effects, such as charge distribution on the pyrazole ring .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity data (e.g., varying IC values) may arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers).

- Purity issues : Trace impurities from incomplete purification can skew results. Validate purity via HPLC (>95%) and elemental analysis .

- Conformational flexibility : The compound’s ability to adopt multiple tautomeric forms may lead to inconsistent binding modes. Use X-ray or computational docking (e.g., AutoDock Vina) to identify dominant conformers .

Q. How can computational modeling guide the optimization of 1-(difluoromethyl)-1H-pyrazol-3-amine derivatives for specific biological targets?

- Molecular Dynamics (MD) Simulations : Predict binding stability to enzymes (e.g., kinases) by simulating interactions over nanosecond timescales.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the pyrazole 4-position) with activity trends .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 inhibition risk) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.